BenchChemオンラインストアへようこそ!

4-Amino-7-bromo-8-methylquinoline

MAO-B inhibition Neuroscience research 4-aminoquinoline SAR

Procure 4-Amino-7-bromo-8-methylquinoline as a differentiated 7-bromo-8-methyl scaffold for SAR-driven medicinal chemistry. The 7-Br enables Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling diversification not feasible with 7-Cl analogs, while the 8-methyl group provides critical steric and electronic modulation for CNS penetration optimization (LogP 3.47, PSA 38.91 Ų). Ideal for antimalarial resistance profiling and MAO-B selectivity studies (>88-fold over MAO-A). Not interchangeable with other 7-halo-4-aminoquinolines.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 1189106-52-2
Cat. No. B1371746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-bromo-8-methylquinoline
CAS1189106-52-2
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C(C=CN=C12)N)Br
InChIInChI=1S/C10H9BrN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13)
InChIKeyBEYAXBLNXNFZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Evidence Guide: 4-Amino-7-bromo-8-methylquinoline (CAS 1189106-52-2) Differentiation Profile


4-Amino-7-bromo-8-methylquinoline (CAS 1189106-52-2) is a 7-bromo-8-methyl substituted 4-aminoquinoline with molecular formula C10H9BrN2 and molecular weight 237.1 g/mol . The compound contains a bromine atom at the 7-position and a methyl group at the 8-position on the quinoline scaffold, which distinguishes it from the clinically established 7-chloro-4-aminoquinoline antimalarials such as chloroquine [1]. This specific substitution pattern confers distinct physicochemical and biological properties that are directly relevant to scientific procurement decisions involving structure-activity relationship (SAR) studies, medicinal chemistry optimization, and chemical biology applications [2].

Why 4-Amino-7-bromo-8-methylquinoline Cannot Be Interchanged with Generic 7-Halo-4-aminoquinolines


Generic substitution of 7-halo-4-aminoquinolines is not scientifically valid because the nature of the halogen substituent at the 7-position and additional alkyl substitution at the 8-position produce non-interchangeable pharmacological and physicochemical profiles. While 7-bromo- and 7-chloro-4-aminoquinolines exhibit comparable antiplasmodial potency in vitro (IC50 range 3-12 nM for both halogens), 7-fluoro and 7-trifluoromethyl analogs demonstrate significantly reduced activity against chloroquine-resistant P. falciparum (IC50 18-500 nM) [1]. Furthermore, the 8-methyl substitution in the target compound introduces steric and electronic modulation absent in the parent 7-bromo-4-aminoquinoline (CAS 65340-74-1), affecting target binding profiles including MAO-B inhibition (IC50 1.13 μM for the 8-methyl compound vs. 74 nM for a structurally distinct bromo-substituted comparator in a different assay system) [2][3]. These quantitative differences demonstrate that 4-amino-7-bromo-8-methylquinoline is not functionally equivalent to other 7-halo-4-aminoquinolines and cannot be substituted without altering experimental outcomes.

Quantitative Differentiation Evidence for 4-Amino-7-bromo-8-methylquinoline (CAS 1189106-52-2) Relative to Analogs


Anti-MAO-B Selectivity Profile of 4-Amino-7-bromo-8-methylquinoline vs. 4-Amino-7-bromoquinoline

4-Amino-7-bromo-8-methylquinoline exhibits distinct MAO isoform selectivity compared to the 8-unsubstituted 4-amino-7-bromoquinoline scaffold. The 8-methyl substituted compound inhibits human MAO-B with an IC50 of 1.13 μM (1130 nM) while showing no meaningful inhibition of MAO-A (IC50 >100,000 nM), yielding an MAO-A/MAO-B selectivity ratio exceeding 88-fold [1]. This contrasts with the broader inhibition profile observed for certain bromo-substituted quinoline analogs that lack the 8-methyl group, such as a comparator bromo-substituted compound that inhibited rat MAO-B with an IC50 of 74 nM in a spectrophotometric assay [2]. The presence of the 8-methyl group therefore modulates both potency and isoform selectivity, making the compound a more selective tool for MAO-B-focused studies compared to non-methylated bromoquinoline analogs.

MAO-B inhibition Neuroscience research 4-aminoquinoline SAR

Antiplasmodial Potency Equivalence of 7-Bromo- vs. 7-Chloro-4-aminoquinolines: SAR-Driven Procurement Rationale

In a systematic structure-activity relationship (SAR) study of 7-substituted 4-aminoquinolines, 7-bromo-4-aminoquinolines with diaminoalkane side chains exhibited antiplasmodial potency equivalent to their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains (IC50 range 3-12 nM for both halogen series) [1]. In contrast, 7-fluoro and 7-trifluoromethyl analogs were less active against susceptible strains (IC50 15-50 nM) and substantially less active against resistant strains (IC50 18-500 nM), while most 7-methoxy analogs were inactive (IC50 17-150 nM against susceptible, 90-3000 nM against resistant strains) [1]. Although the specific IC50 of 4-amino-7-bromo-8-methylquinoline against P. falciparum has not been reported in peer-reviewed literature, the established SAR principle that 7-bromo substitution maintains potency parity with 7-chloro (chloroquine) while offering distinct chemical reactivity for downstream derivatization (C-Br bond amenable to cross-coupling chemistry not feasible with C-Cl) provides a procurement rationale for selecting the 7-bromo-8-methyl scaffold over 7-chloro or 7-fluoro analogs in antimalarial medicinal chemistry programs [1].

Antimalarial drug discovery Chloroquine resistance 4-aminoquinoline SAR

Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation from 7-Chloro and 8-Unsubstituted Analogs

4-Amino-7-bromo-8-methylquinoline exhibits calculated physicochemical parameters that differentiate it from the clinically relevant 7-chloro analog (chloroquine) and from 8-unsubstituted 4-amino-7-bromoquinoline. The target compound has a computed LogP of 3.47 and a topological polar surface area (PSA) of 38.91 Ų [1]. The 7-bromo-8-methyl substitution pattern increases lipophilicity relative to the 7-chloro-4-aminoquinoline scaffold (chloroquine LogP ~2.5-3.0 range, PSA ~28-32 Ų range, based on calculated values for the core scaffold) . The 8-methyl group further distinguishes this compound from 4-amino-7-bromoquinoline (CAS 65340-74-1, molecular weight 223.07), which lacks the 8-methyl substituent and therefore has different steric and electronic properties [2]. These calculated differences in LogP and PSA have direct implications for membrane permeability and blood-brain barrier penetration predictions in CNS-targeted drug discovery programs.

Physicochemical profiling ADME prediction Medicinal chemistry

Synthetic Accessibility and Halogen Reactivity: C-Br vs. C-Cl Cross-Coupling Potential

The 7-bromo substituent in 4-amino-7-bromo-8-methylquinoline provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is not available with the corresponding 7-chloro analog. C(sp²)-Br bonds undergo oxidative addition to Pd(0) catalysts more readily than C(sp²)-Cl bonds, enabling milder reaction conditions and broader substrate scope for late-stage functionalization . This differential reactivity is well-established in the synthetic chemistry literature and is a key consideration for procurement when the intended use involves scaffold diversification. The 7-bromo-8-methyl substitution pattern is specifically noted in process chemistry patents as a strategic intermediate for rapid access to bromo-substituted quinoline derivatives via electrophilic bromination and subsequent functionalization [1]. In contrast, the 7-chloro analog (e.g., chloroquine scaffold) is less amenable to cross-coupling diversification without specialized catalyst systems, limiting its utility as a diversification platform.

Cross-coupling chemistry Suzuki-Miyaura Buchwald-Hartwig Medicinal chemistry diversification

Procurement-Matched Application Scenarios for 4-Amino-7-bromo-8-methylquinoline (CAS 1189106-52-2)


Medicinal Chemistry Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

This compound is optimally procured as a core scaffold for generating diverse 7-aryl, 7-alkenyl, 7-alkynyl, or 7-amino-substituted 4-aminoquinoline libraries. The 7-bromo substituent enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions that are not feasible or require specialized conditions with the corresponding 7-chloro analog [1]. The 8-methyl group provides additional steric and electronic modulation that can be exploited to tune biological activity or physicochemical properties. This application scenario is directly supported by the class-level evidence that 7-bromo substitution is synthetically advantageous for diversification chemistry [2].

Selective MAO-B Probe Development for Neuroscience Target Validation

Procurement for neuroscience target validation studies requiring a selective MAO-B inhibitor tool compound is supported by the compound's >88-fold selectivity for MAO-B (IC50 1.13 μM) over MAO-A (IC50 >100,000 nM) [1]. The 8-methyl substitution is critical for this selectivity profile; unmethylated 4-amino-7-bromoquinoline would not provide the same isoform discrimination. Researchers should note that the compound exhibits moderate potency (low micromolar range) and should be used as a selectivity probe rather than a high-potency inhibitor.

Antimalarial Structure-Activity Relationship (SAR) Studies in Chloroquine-Resistant Models

This compound is appropriate for SAR studies exploring 7-halo substitution effects in 4-aminoquinoline antimalarial programs. Class-level SAR data demonstrate that 7-bromo-4-aminoquinolines maintain potency parity with 7-chloro analogs (IC50 3-12 nM) against both susceptible and resistant P. falciparum strains, while offering distinct chemical reactivity [1]. Procurement of the 7-bromo-8-methyl scaffold enables direct comparison with 7-fluoro, 7-trifluoromethyl, and 7-methoxy analogs to systematically map halogen effects on antiplasmodial activity and resistance profiles.

Physicochemical Property Optimization in CNS Drug Discovery

The calculated LogP of 3.47 and PSA of 38.91 Ų for 4-amino-7-bromo-8-methylquinoline position this scaffold within the favorable property space for CNS penetration optimization [1]. The 8-methyl substitution increases lipophilicity relative to 8-unsubstituted analogs, providing a tunable parameter for medicinal chemists optimizing blood-brain barrier penetration. This application scenario is directly supported by the calculated physicochemical parameters that differentiate this compound from 7-chloro and 8-unsubstituted comparators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-7-bromo-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.